molecular formula C10H18O2 B14389168 Cyclopropylmethyl 2-ethylbutanoate CAS No. 90095-15-1

Cyclopropylmethyl 2-ethylbutanoate

Cat. No.: B14389168
CAS No.: 90095-15-1
M. Wt: 170.25 g/mol
InChI Key: DVFQOISGYGQQOG-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl 2-ethylbutanoate can be achieved through esterification reactions. One common method involves the reaction of cyclopropylmethanol with 2-ethylbutanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Cyclopropylmethyl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl acetate: Similar structure but with an acetate group instead of 2-ethylbutanoate.

    Cyclopropylmethyl propanoate: Contains a propanoate group instead of 2-ethylbutanoate.

    Cyclopropylmethyl butanoate: Features a butanoate group instead of 2-ethylbutanoate.

Uniqueness

Cyclopropylmethyl 2-ethylbutanoate is unique due to the presence of the 2-ethylbutanoate moiety, which imparts distinct chemical and physical properties compared to other similar esters

Properties

CAS No.

90095-15-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

cyclopropylmethyl 2-ethylbutanoate

InChI

InChI=1S/C10H18O2/c1-3-9(4-2)10(11)12-7-8-5-6-8/h8-9H,3-7H2,1-2H3

InChI Key

DVFQOISGYGQQOG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCC1CC1

Origin of Product

United States

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